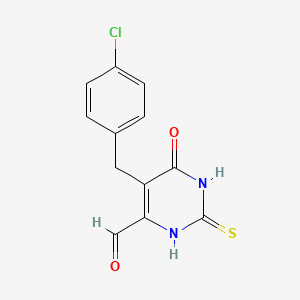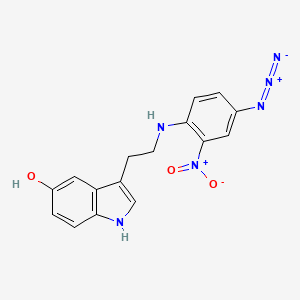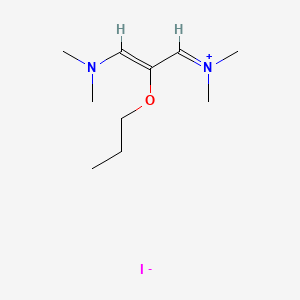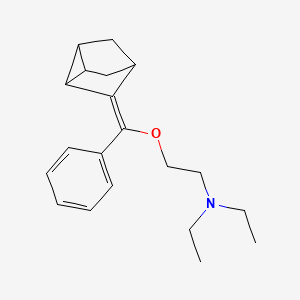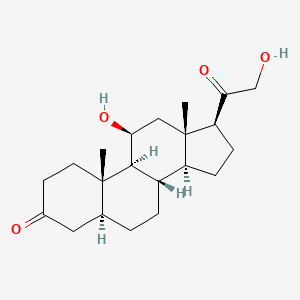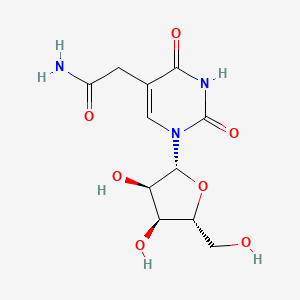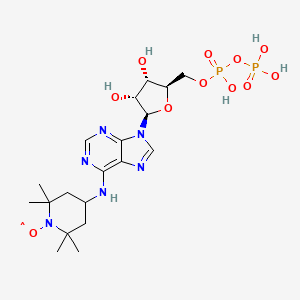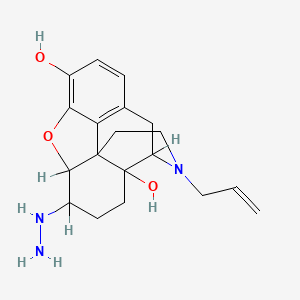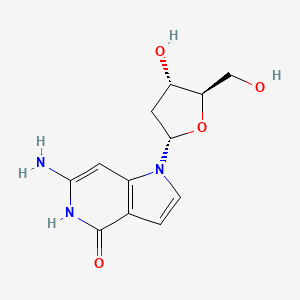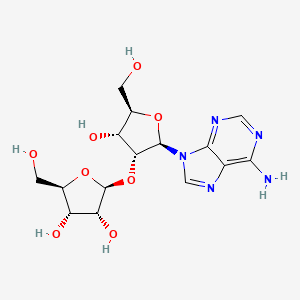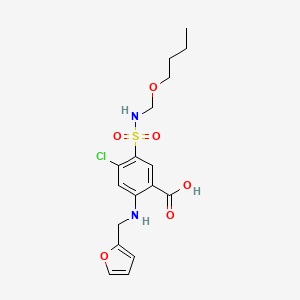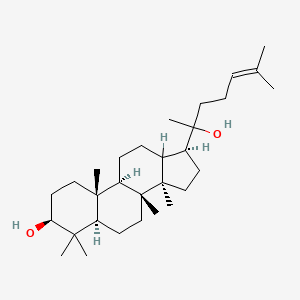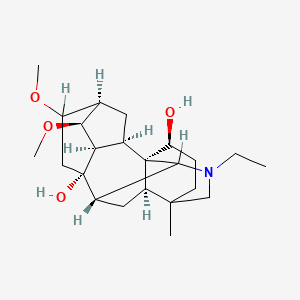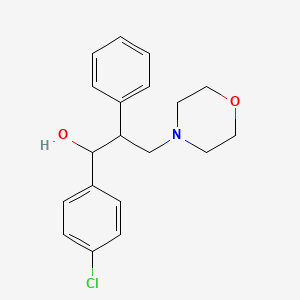
1-(4-Chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol is a stilbenoid.
Aplicaciones Científicas De Investigación
Physicochemical Properties
- Structural and Physicochemical Analysis : The compound's structure has been confirmed through various spectroscopic methods. It is noted for its low solubility in neutral aqueous mediums and higher solubility in acidic conditions and DMF. The partition coefficients and pKa value have been thoroughly studied (Heinecke & Thiel, 2001).
Synthesis and Biological Properties
Synthesis Techniques : Techniques for synthesizing derivatives of this compound have been developed, leading to substances with significant anticonvulsive activities. These compounds have been shown to lack antibacterial activity (Papoyan et al., 2011).
Asymmetric Synthesis for Antidepressants : The compound has been used as a chiral intermediate in the synthesis of antidepressant drugs. Utilizing microbial reductases expressed in E. coli, high enantioselectivity has been achieved in its synthesis (Choi et al., 2010).
Spectroscopic and Quantum Chemical Analysis
- Quantum Chemical and Molecular Docking Studies : Detailed quantum chemical methods and vibrational spectral techniques have been employed to analyze its structure. The compound exhibits antimicrobial properties, and molecular docking studies have been used to explore its biological activity (Viji et al., 2020).
Reaction Kinetics and Mechanisms
- Kinetic Studies : Investigations into the kinetics and mechanisms of reactions involving derivatives of this compound have provided insights into the behavior of various alicyclic amines in reaction processes (Castro et al., 2001).
Molecular and Crystal Structures
- Crystal Structure Analysis : The crystal structure of related compounds has been studied, providing valuable information about the molecular arrangement and interactions within the crystal lattice (Kang et al., 2015).
Propiedades
Nombre del producto |
1-(4-Chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol |
|---|---|
Fórmula molecular |
C19H22ClNO2 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-ol |
InChI |
InChI=1S/C19H22ClNO2/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21/h1-9,18-19,22H,10-14H2 |
Clave InChI |
FUDJAHCMDYNXAS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dibromo-6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1230066.png)
